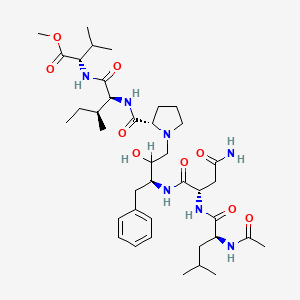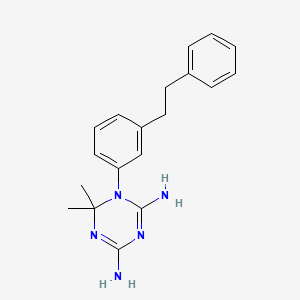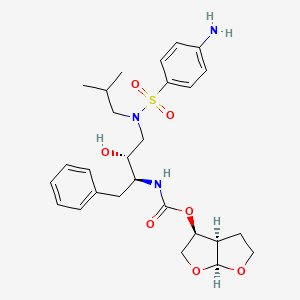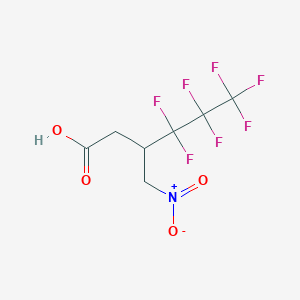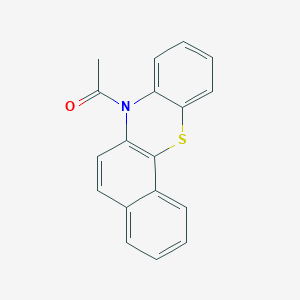
7-Acetyl-7H-benzo(c)phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Acetyl-7H-benzo©phenothiazine is a heterocyclic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. The unique structure of 7-Acetyl-7H-benzo©phenothiazine, which includes a benzene ring fused to a thiazine ring, contributes to its distinctive chemical and physical properties.
Vorbereitungsmethoden
The synthesis of 7-Acetyl-7H-benzo©phenothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminobenzophenone with sulfur and acetic anhydride. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
7-Acetyl-7H-benzo©phenothiazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitrating agents. These reactions can lead to the formation of halogenated or nitrated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution can produce halogenated compounds.
Wissenschaftliche Forschungsanwendungen
7-Acetyl-7H-benzo©phenothiazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives, including 7-Acetyl-7H-benzo©phenothiazine, are explored for their potential use as therapeutic agents, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 7-Acetyl-7H-benzo©phenothiazine involves its interaction with various molecular targets. In medicinal applications, it is believed to exert its effects by modulating neurotransmitter receptors in the brain, particularly dopamine receptors. This modulation can lead to changes in neurotransmitter levels and activity, which is beneficial in the treatment of psychiatric disorders.
In other applications, the compound’s mechanism of action may involve its redox properties, allowing it to participate in electron transfer reactions. This is particularly relevant in its use as a photoredox catalyst in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
7-Acetyl-7H-benzo©phenothiazine can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: A well-known antipsychotic agent with a similar core structure but different substituents.
Promethazine: An antihistamine with a phenothiazine core, used primarily for its sedative effects.
Thioridazine: Another antipsychotic with structural similarities but distinct pharmacological properties.
The uniqueness of 7-Acetyl-7H-benzo©phenothiazine lies in its specific acetyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
5395-10-8 |
|---|---|
Molekularformel |
C18H13NOS |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
1-benzo[c]phenothiazin-7-ylethanone |
InChI |
InChI=1S/C18H13NOS/c1-12(20)19-15-8-4-5-9-17(15)21-18-14-7-3-2-6-13(14)10-11-16(18)19/h2-11H,1H3 |
InChI-Schlüssel |
DNMSLRGIMHCTLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C2=C(C3=CC=CC=C3C=C2)SC4=CC=CC=C41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


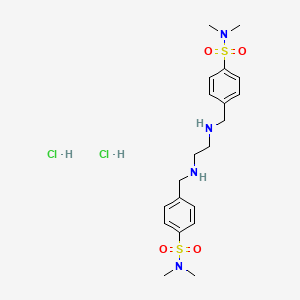
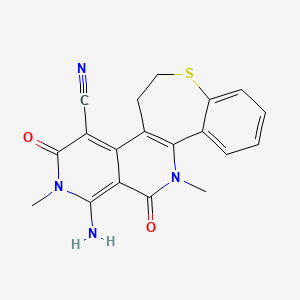
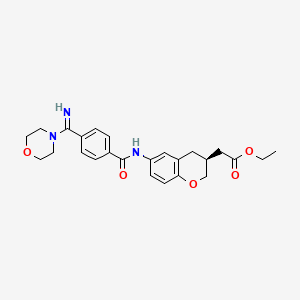

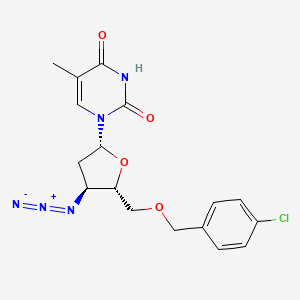
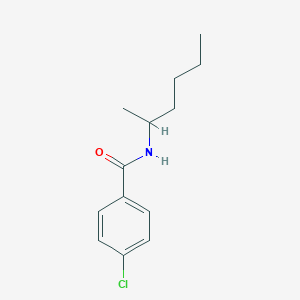
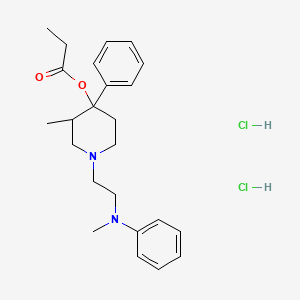

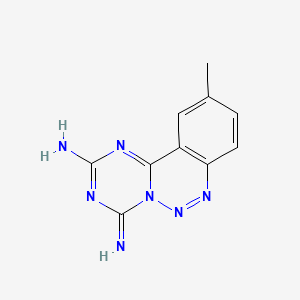
![14-Methyl-4-oxa-12,14,16-triazaheptacyclo[7.7.0.02,6.02,7.06,11.08,10.012,16]hexadecane-13,15-dione](/img/structure/B12789160.png)
